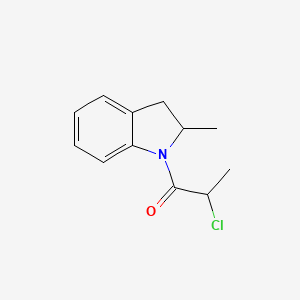

1-(2-Chloropropanoyl)-2-methylindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chloropropanoyl)-2-methylindoline is a chemical compound belonging to the class of indoline derivatives. Indoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications, particularly in oncology.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)-2-methylindoline can be synthesized through the acylation of 2-methylindoline with 2-chloropropionyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 2-chloropropionyl chloride, a key intermediate, involves the chlorination of propionyl chloride. This process includes the use of a catalyst and a free radical trapping agent, with the reaction temperature controlled between 53-55°C. The reaction mixture is then subjected to a mixed gas of oxygen and carbon dioxide at 78-80°C to improve the purity and yield of the product .

化学反応の分析

Types of Reactions: 1-(2-Chloropropanoyl)-2-methylindoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Oxidation: The indoline ring can undergo oxidation to form indole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminium hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted indoline derivatives.

Reduction: Formation of 1-(2-hydroxypropanoyl)-2-methylindoline.

Oxidation: Formation of 2-methylindole derivatives.

科学的研究の応用

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of indole derivatives, including those related to 1-(2-Chloropropanoyl)-2-methylindoline. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage models. For instance, derivatives of indole-2-one have shown significant efficacy against lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages .

Case Study:

A quantitative structure-activity relationship (QSAR) analysis demonstrated that increasing molecular polarizability and decreasing lipid/water partition coefficients correlate with enhanced anti-inflammatory activity. This suggests that this compound could be further explored for its therapeutic effects in acute inflammatory diseases.

Aldosterone Synthase Inhibition

Another promising application of indoline compounds, including this compound, is their role as aldosterone synthase inhibitors. These compounds may help regulate blood pressure and fluid balance by inhibiting aldosterone production, which is critical in treating conditions like hypertension and heart failure .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Synthesis Methodology:

The preparation of this compound typically involves an amidation reaction using o-toluidine and 2-chloropropionyl chloride, followed by purification steps to yield high purity intermediates suitable for further applications .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(2-Chloropropanoyl)-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific pathways involved may vary depending on the biological context and the target cells.

類似化合物との比較

2-Chloropropionic acid: A chiral chlorocarboxylic acid with similar reactivity but different applications.

1-(2-Chloropropanoyl)azepane: Another compound with a similar acyl chloride group but a different ring structure.

1-(2-Chloropropanoyl)-4-(2-methylindoline): A derivative with an additional substituent on the indoline ring.

Uniqueness: 1-(2-Chloropropanoyl)-2-methylindoline is unique due to its specific indoline structure combined with the 2-chloropropanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research.

生物活性

1-(2-Chloropropanoyl)-2-methylindoline is a synthetic compound that belongs to the indoline family. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H12ClN

- Molecular Weight : 219.68 g/mol

- CAS Number : [insert CAS number if available]

| Property | Value |

|---|---|

| Melting Point | [insert value] |

| Solubility | [insert value] |

| LogP | [insert value] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Research indicates that indoline derivatives can undergo metabolic transformations mediated by cytochrome P450 enzymes, which can significantly affect their pharmacological profiles .

Anticancer Activity

Indoline derivatives have been studied for their potential anticancer properties. For instance, structural analogs have demonstrated selective inhibition of mutant forms of epidermal growth factor receptor (EGFR), which is implicated in various cancers .

Study 1: Metabolic Pathways

A study investigating the metabolic pathways of indapamide revealed that CYP3A4 exhibited the highest dehydrogenation activity among various cytochrome P450 enzymes. This finding is crucial as it suggests that similar indoline compounds may follow analogous metabolic routes .

Study 2: Chiral Separation

Research focused on the chiral separation of indapamide enantiomers highlighted significant differences in pharmacokinetic profiles between enantiomers. This emphasizes the importance of stereochemistry in determining the biological activity of indoline derivatives .

Table 2: Summary of Biological Activity Studies

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Metabolic Pathways | CYP3A4 dehydrogenation activity |

| Study 2 | Chiral Separation | Variability in pharmacokinetics among enantiomers |

特性

IUPAC Name |

2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHLFEZNQZDFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。